

Spectroscopic Profile of 2-Bromo-1-(2-bromophenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-1-(2-bromophenyl)ethanone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-Bromo-1-(2-bromophenyl)ethanone** (CAS No. 49851-55-0). Due to the limited availability of directly published spectra for this specific molecule, this guide presents a combination of predicted data based on the analysis of structurally analogous compounds and established spectroscopic principles. Detailed, generalized experimental protocols for acquiring such data are also provided to facilitate laboratory work.

Chemical Structure and Properties

2-Bromo-1-(2-bromophenyl)ethanone is a halogenated acetophenone derivative with the molecular formula $C_8H_6Br_2O$.^{[1][2]} Its structure features a phenyl ring substituted with a bromine atom at the ortho position, and an ethanone group further substituted with a bromine atom on the alpha-carbon.

Molecular Structure:

(A more formal 2D structure diagram would be beneficial here, but is beyond the scope of this text-based format.)

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Bromo-1-(2-bromophenyl)ethanone**. These predictions are derived from the known spectral data of similar compounds, including 2-bromo-1-(3-bromophenyl)ethanone, 2-bromo-1-(4-bromophenyl)ethanone[3][4], and 1-(2-bromophenyl)ethanone.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz (predicted)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 4.5 - 4.7	Singlet	2H	-CH ₂ Br
~ 7.3 - 7.8	Multiplet	4H	Aromatic Protons

Note: The chemical shifts of the aromatic protons are expected to be complex due to the ortho-substitution pattern and may require higher resolution instrumentation for complete assignment.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz (predicted)

Chemical Shift (δ, ppm)	Assignment
~ 30 - 35	-CH ₂ Br
~ 125 - 140	Aromatic Carbons
~ 190 - 195	C=O (Carbonyl)

Note: The exact chemical shifts of the aromatic carbons will vary depending on the electronic environment created by the two bromine substituents.

IR (Infrared) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3100 - 3000	Medium-Weak	C-H stretch (aromatic)
~ 1700 - 1680	Strong	C=O stretch (ketone)
~ 1600 - 1450	Medium	C=C stretch (aromatic)
~ 800 - 600	Strong	C-Br stretch

Mass Spectrometry (MS)

Ionization Mode: Electron Ionization (EI)

m/z	Relative Abundance	Assignment
~ 276, 278, 280	High	[M] ⁺ (Molecular ion peak with isotopic pattern for two bromine atoms)
~ 197, 199	Medium	[M - CH ₂ Br] ⁺
~ 183, 185	High	[C ₆ H ₄ BrCO] ⁺
~ 155, 157	Medium	[C ₆ H ₄ Br] ⁺

Note: The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) will result in distinctive peak clusters for bromine-containing fragments.

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Bromo-1-(2-bromophenyl)ethanone** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube.^[5]
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum to simplify the spectrum to single lines for each unique carbon.^[6]
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
 - A larger number of scans will be required compared to ^1H NMR due to the low natural abundance of ^{13}C .^[5]
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase the spectrum and perform baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation: Place a small amount of the solid **2-Bromo-1-(2-bromophenyl)ethanone** directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.
 - Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Processing:
 - Label the significant absorption peaks with their corresponding wavenumbers (cm^{-1}).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

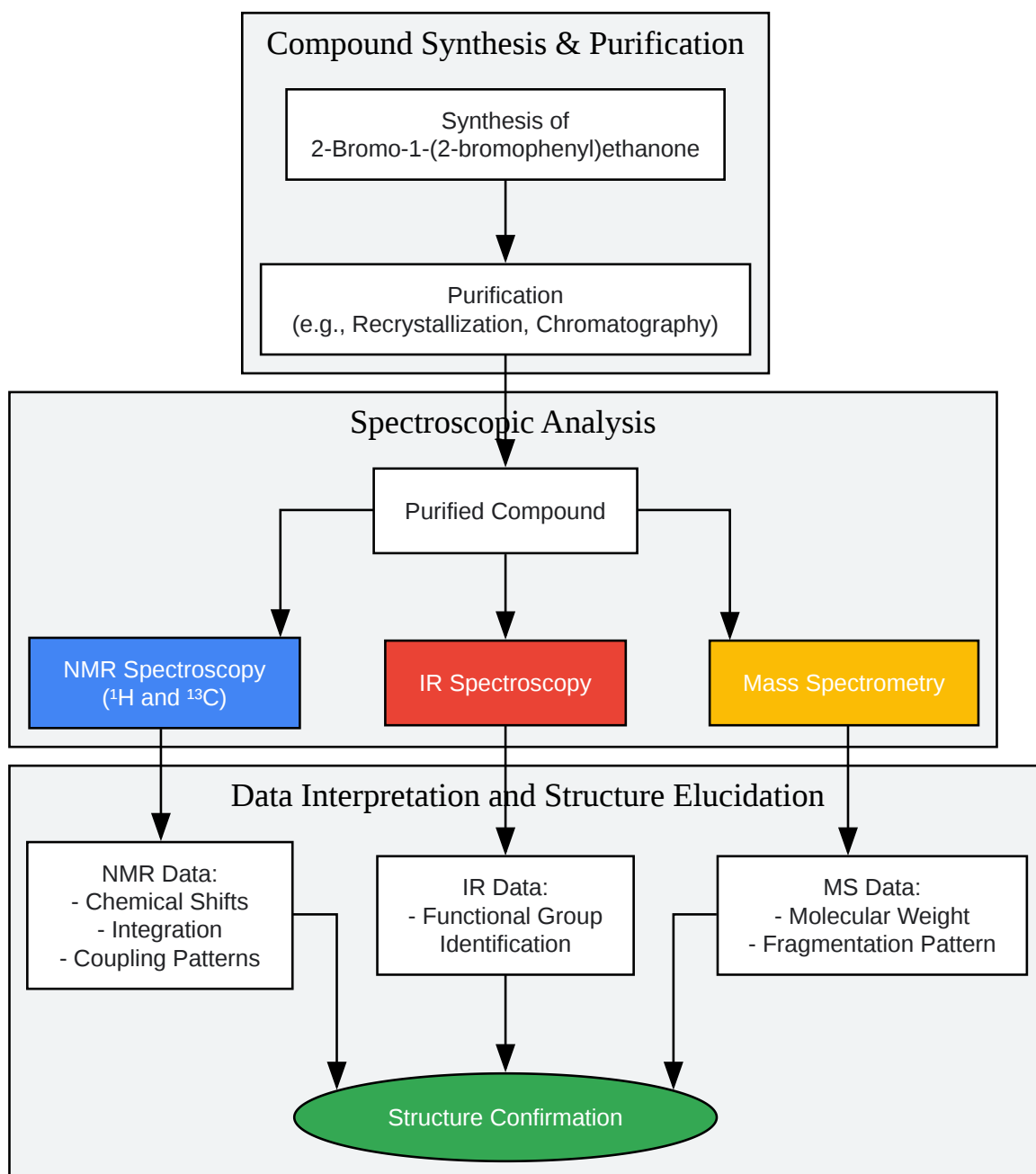
Methodology (Electron Ionization - EI):

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.
- Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (molecular ion).^[7]

- **Mass Analysis:** The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected, and their abundance is recorded.
- **Data Processing:** A mass spectrum is generated, plotting the relative intensity of the ions as a function of their m/z ratio.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **2-Bromo-1-(2-bromophenyl)ethanone**.



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A logical workflow for the spectroscopic analysis of **2-Bromo-1-(2-bromophenyl)ethanone**.

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